molecular formula C5H6N4O4 B12913108 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 41964-42-5

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12913108
CAS No.: 41964-42-5
M. Wt: 186.13 g/mol
InChI Key: IJFNNWYKLVJVLY-UHFFFAOYSA-N
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Description

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by methylamination. One common method involves the nitration of 5-aminopyrimidine-2,4-dione using a mixture of nitric acid and sulfuric acid. The resulting 5-nitropyrimidine-2,4-dione is then reacted with methylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-(Methylamino)-5-aminopyrimidine-2,4(1H,3H)-dione.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

Scientific Research Applications

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with nucleic acids, disrupting essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the methylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

41964-42-5

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

6-(methylamino)-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N4O4/c1-6-3-2(9(12)13)4(10)8-5(11)7-3/h1H3,(H3,6,7,8,10,11)

InChI Key

IJFNNWYKLVJVLY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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